molecular formula C17H16F3NO5S B2859875 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1351660-27-9

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2859875
CAS No.: 1351660-27-9
M. Wt: 403.37
InChI Key: VBBWNNNGQJTVCS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C17H16F3NO5S and its molecular weight is 403.37. The purity is usually 95%.
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Scientific Research Applications

Environmental Remediation

A novel microbial strategy involving ipso-hydroxylation followed by fragmentation has been identified for the degradation of sulfonamide antibiotics, which are known for their persistence in the environment and potential in propagating antibiotic resistance. This process, identified in Microbacterium sp. strain BR1, involves the degradation of sulfamethoxazole and other sulfonamides, potentially including N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, through an unusual pathway. This pathway begins with the NADH-dependent hydroxylation of the carbon atom attached to the sulfonyl group, leading to the release of several metabolites and ultimately aiding in the environmental remediation of sulfonamide contaminants (Ricken et al., 2013).

Antioxidant Effects

In the search for new antioxidants, the effect of different groups in the 2,6-positions on the antioxidant activity of new 4-ethoxy-phenols was evaluated. Although this study did not specifically target this compound, it provides a framework for assessing the antioxidant potential of related compounds. The study employed various assays to analyze the antioxidant activity, revealing that structural modifications significantly influence the efficacy of these molecules as antioxidants (Rubio-Cortés et al., 2021).

Medicinal Chemistry

Several studies have focused on the design, synthesis, and biological evaluation of sulfonamides possessing a 1,4-benzodioxane nucleus, highlighting their potential in medicinal chemistry. These compounds have shown moderate activity against butyrylcholinesterase and acetylcholinesterase but promisingly good activity against lipoxygenase, indicating their potential therapeutic utility. The antimicrobial activities of these compounds against selected bacterial and fungal species further demonstrate their medicinal relevance (Irshad et al., 2019).

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c18-17(19,20)12-3-1-11(2-4-12)14(22)10-21-27(23,24)13-5-6-15-16(9-13)26-8-7-25-15/h1-6,9,14,21-22H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBWNNNGQJTVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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